molecular formula C23H23N5O2S B2723252 N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896318-12-0

N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2723252
CAS No.: 896318-12-0
M. Wt: 433.53
InChI Key: OIWXPJQIRNOVPV-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic, heterocyclic organic compound of significant interest in early-stage chemical and pharmacological research. This complex molecule is built around a 1,2,4-triazole core, a five-membered ring containing three nitrogen atoms, which is further functionalized with a 1H-pyrrol-1-yl substituent, a 3-methoxyphenyl group, and a sulfanyl acetamide chain linked to a 4-ethylphenyl ring. The specific arrangement of these moieties contributes to the compound's unique electronic properties and potential for molecular recognition, making it a valuable scaffold in medicinal chemistry. As a member of the 1,2,4-triazole chemical family, this compound is primarily investigated for its potential as a key intermediate in the synthesis of novel bioactive molecules. Compounds featuring the 1,2,4-triazole nucleus have been extensively studied and demonstrate a wide spectrum of biological activities, suggesting that this analog could be a valuable candidate for developing new therapeutic agents. Its mechanism of action is hypothesized to involve targeted interactions with enzyme active sites or cellular receptors, potentially leading to inhibitory effects. Research into structurally similar molecules indicates potential applications in oncology, where they may induce apoptosis or inhibit cell proliferation, and in infectious diseases, where they might exhibit antimicrobial or antiviral properties. Researchers value this compound for exploring structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This product is offered with the understanding that it is for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. All sales are final, and the buyer assumes responsibility for confirming the product's identity and/or purity and for the compliance of its use with all applicable laws and regulations.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-17-9-11-19(12-10-17)24-21(29)16-31-23-26-25-22(28(23)27-13-4-5-14-27)18-7-6-8-20(15-18)30-2/h4-15H,3,16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWXPJQIRNOVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Characteristics

The compound features several notable structural elements:

  • Ethylphenyl Group : Contributes to lipophilicity and may enhance membrane permeability.
  • Triazole Ring : Known for its pharmacological significance, particularly in antifungal and anticancer agents.
  • Pyrrole and Methoxy Substituents : These groups can influence the biological activity by modulating receptor interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on triazole derivatives have shown promising results against various bacterial strains. A comparative analysis of similar compounds is presented in Table 1.

Compound NameBacterial Strains TestedActivity (MIC)Reference
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
N-(4-ethylphenyl)-2-{...}Pseudomonas aeruginosaTBDCurrent Study

Anticancer Activity

The triazole moiety is particularly noted for its anticancer properties. Several studies have demonstrated that triazole-containing compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative similar to our compound showed an IC50 value of less than 10 µM against A-431 cells, indicating significant cytotoxicity.

Case Study: Triazole Derivative Efficacy

In a study examining the cytotoxic effects of triazole derivatives:

  • Cell Lines : The compound was tested on human cancer cell lines including A-431 and HT29.
  • Results : The compound showed promising antiproliferative activity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin.

The biological activity of N-(4-ethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The methoxy and ethyl groups can enhance binding affinity to various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide chain, and aryl groups. Key examples include:

Compound ID Triazole Substituents (Position 4, 5) Acetamide Substituent (N-linked) Key Properties/Data Source
Target Compound 4-(1H-pyrrol-1-yl), 5-(3-methoxyphenyl) 4-ethylphenyl Not reported (hypothetical) -
15 4-ethyl, 5-(4-(acetylamino)phenoxy) 2-methyl-5-nitrophenyl M.p. 207.6–208.5°C, yield 45% Journal of Pharmaceutical Sciences
18 4-phenyl, 5-(4-(acetylamino)phenoxy) 4-nitrophenyl M.p. 273.0–274.0°C, yield 57% Journal of Pharmaceutical Sciences
Compound 4-(4-methylphenyl), 5-(4-chlorophenyl) 3,4-difluorophenyl No data reported Chemical catalog
Compound 4-pyrolin, 5-(furan-2-yl) N-aryl-substituted Anti-exudative activity in rats Research paper
  • Substituent Impact on Physicochemical Properties :
    • Electron-Donating Groups (e.g., 3-methoxy) : Enhance solubility via polar interactions but may reduce membrane permeability compared to halogenated analogs (e.g., 4-chlorophenyl in ) .
    • Pyrrole vs. Furan/Phenyl : The pyrrole group (target compound) offers nitrogen-mediated hydrogen bonding, contrasting with furan’s oxygen () or phenyl’s hydrophobicity (compound 18). This affects pharmacokinetics and target binding .
    • Halogenated Derivatives (e.g., 4-chlorophenyl) : Increase lipophilicity and metabolic stability, as seen in , but may elevate toxicity risks .

Key Research Findings and Data

Table 1: Comparative Analysis of Selected Analogs

Parameter Target Compound Compound 15 Compound 18 Compound
Triazole Substituents 3-methoxyphenyl, pyrrole 4-(acetylamino)phenoxy 4-phenyl 4-chlorophenyl, 4-methylphenyl
Melting Point (°C) Not reported 207.6–208.5 273.0–274.0 Not reported
Synthetic Yield (%) Not reported 45 57 Not reported
Bioactivity Hypothetical Unspecified Unspecified Unspecified

Table 2: Substituent Effects on Properties

Substituent Type Example Compounds Impact on Properties
Methoxy (3-position) Target compound Increased solubility, moderate lipophilicity, potential for hydrogen bonding
Nitro (para) Compound 18 High cytotoxicity risk, electron-withdrawing effects, reduced metabolic stability
Chloro (para) Compound Enhanced lipophilicity, halogen bonding potential, higher metabolic resistance

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,2,4-triazole core. A common approach includes:

  • Step 1 : Cyclocondensation of hydrazine derivatives with carbon disulfide and amines to form the triazole ring .
  • Step 2 : Sulfanyl acetamide linkage via nucleophilic substitution using thioglycolic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Introduction of the 3-methoxyphenyl and pyrrole groups via Suzuki coupling or nucleophilic aromatic substitution . Key conditions : Catalysts like pyridine/zeolite (Y-H) at 150°C under reflux improve yield . Solvents (ethanol, DCM) and pH control are critical for regioselectivity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • 1H/13C NMR : To verify substituent positions and confirm the triazole, pyrrole, and acetamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • X-ray Crystallography : Resolves stereochemical ambiguities; critical for confirming the sulfanyl linkage and triazole geometry .
  • HPLC-PDA : Purity assessment (>95% for biological assays) .

Q. How should researchers design initial biological activity assays for this compound?

  • Target Selection : Prioritize enzymes/receptors associated with triazole derivatives (e.g., kinases, cytochrome P450) .
  • In vitro assays : Use cell lines (e.g., MCF-7 for anticancer activity) with positive controls (e.g., doxorubicin) and dose-response curves (1–100 µM) .
  • Mechanistic Studies : Include enzyme inhibition assays (IC₅₀ determination) and apoptosis markers (caspase-3/7) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

  • Catalyst Screening : Test zeolite variants (e.g., H-Y vs. Na-Y) to enhance regioselectivity in triazole formation .
  • Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM]BF₄) to reduce side reactions .
  • Microwave-Assisted Synthesis : Shorten reaction time (30–60 minutes vs. 5 hours) and improve yield by 15–20% .

Q. How to resolve contradictions in bioactivity data across structural analogs?

  • SAR Analysis : Compare substituent effects using a table:
Substituent PositionBioactivity Trend (IC₅₀)Key Reference
3-Methoxyphenyl (R1)Enhanced cytotoxicity vs. 4-chlorophenyl
Pyrrole (R2)Improved solubility but reduced target affinity vs. allyl groups
  • Molecular Dynamics Simulations : Model binding interactions to explain potency variations (e.g., hydrophobic vs. hydrogen-bonding interactions) .

Q. What computational strategies predict target proteins and metabolic pathways?

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to identify binding pockets .
  • ADMET Prediction : SwissADME or ProTox-II to assess permeability, CYP450 interactions, and toxicity risks .

Q. How does the compound’s stability under varying pH and light exposure affect experimental design?

  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with UPLC monitoring.
  • pH Sensitivity : Degrades rapidly at pH < 3 (hydrolysis of acetamide) .
  • Light Exposure : Use amber vials; UV-Vis spectroscopy tracks photodegradation products .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Silence hypothesized targets (e.g., COX-2) to confirm pathway involvement .
  • Metabolomics Profiling : LC-MS/MS to identify downstream metabolites and affected pathways (e.g., arachidonic acid cascade) .

Data Contradiction Analysis

Q. Why do similar triazole derivatives exhibit conflicting cytotoxicity results in published studies?

  • Experimental Variables : Differences in cell line origins (e.g., ATCC vs. non-certified sources) and serum concentrations in media .
  • Purity Discrepancies : Impurities >5% (e.g., unreacted starting materials) skew dose-response data .
  • Assay Protocols : Varying incubation times (24 vs. 48 hours) impact IC₅₀ values .

Methodological Best Practices

  • Synthesis Reproducibility : Report exact molar ratios (e.g., 1:1.2 for amine:carbon disulfide) and purification methods (e.g., column chromatography vs. recrystallization) .
  • Bioactivity Validation : Use orthogonal assays (e.g., Western blotting alongside cell viability assays) to confirm target modulation .

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